[(5-Bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(5-Bromopyrimidin-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H9BrClN3 and a molecular weight of 238.51 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (5-Bromopyrimidin-2-yl)methylamine hydrochloride typically involves multiple steps. One common method starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the methylamine group . The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
(5-Bromopyrimidin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.
Scientific Research Applications
(5-Bromopyrimidin-2-yl)methylamine hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding to biological molecules . The compound can modulate various biochemical pathways, although detailed studies are required to fully understand its effects .
Comparison with Similar Compounds
(5-Bromopyrimidin-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
5-Bromopyrimidine: Shares the bromine-substituted pyrimidine ring but lacks the methylamine group.
2-Amino-5-bromopyridine: Contains a bromine atom and an amino group on a pyridine ring.
5-Bromo-2-pyrimidinemethanamine: Similar structure but without the hydrochloride salt form.
These comparisons highlight the unique properties and applications of (5-Bromopyrimidin-2-yl)methylamine hydrochloride in various fields of research.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c1-8-4-6-9-2-5(7)3-10-6;/h2-3,8H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKOUMPYYZRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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